Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride and N,N-dimethylaniline under reflux conditions. The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted pyrazolo[1,5-A]pyrimidine derivatives.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid.
Scientific Research Applications
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the development of materials with specific optical characteristics.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes involved in cancer cell proliferation by binding to their active sites and disrupting their normal function . The compound may also interact with inflammatory pathways, such as the NF-kB pathway, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
- 5-Chloro-3-iodopyrazolo[1,5-A]pyrimidine
- 5,7-Dichloropyrazolo[1,5-A]pyrimidine-3-carbonitrile
These compounds share the pyrazolo[1,5-A]pyrimidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-4-12-14-7(11)3-6(10)13-8(5)14/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUBXNZVFYLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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